
Pinacolone oxime
Overview
Description
Pinacolone oxime, also known as 3,3-dimethylbutan-2-one oxime, is an organic compound with the molecular formula C₆H₁₃NO. It is a colorless solid that is derived from pinacolone, a ketone. The compound is notable for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
(CH3)3CCOCH3+NH2OH⋅HCl→(CH3)3CC(=NOH)CH3+H2O+NaCl
The reaction is carried out in an aqueous or alcoholic medium, and the product is usually purified by recrystallization from ethanol or petroleum ether .
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but optimized for larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Pinacolone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Pinacolone oxime plays a significant role in organic chemistry, particularly in rearrangement reactions. It is involved in:
- Pinacol Rearrangement : This transformation converts 1,2-diols into carbonyl compounds, which is essential for synthesizing complex organic molecules.
- Semipinacol Rearrangement : This variant occurs under basic conditions and is crucial for generating complex structures that are often used in total synthesis applications.
Medicinal Chemistry
This compound has demonstrated various biological activities that make it a candidate for drug development:
- Antidote for Organophosphate Poisoning : this compound acts as an antidote against nerve agents by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates. This application is particularly important given the high incidence of organophosphate poisoning globally.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, inhibiting specific enzymes and potentially serving as a basis for new antimicrobial agents.
- Potential Anticancer Activity : Research indicates that certain derivatives of this compound may selectively target cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Material Science
In material science, this compound's reactivity with electrophiles and nucleophiles allows it to form various adducts, which can be utilized in:
- Polymer Chemistry : Its ability to participate in cross-linking reactions makes it valuable for developing new polymeric materials.
- Synthesis of Functional Materials : The compound can be used to create materials with specific functionalities, such as sensors or catalysts.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antimicrobial Study : A study conducted by Parthiban et al. tested various oxime derivatives against plant pathogens, revealing significant activity against Rhizoctonia solani with an effective concentration (EC50) value of 8.5 µg/mL.
- Behavioral Studies : Research indicated that some oxime derivatives exhibited antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Cytotoxicity Evaluation : Certain derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism by which pinacolone oxime exerts its effects involves the formation of stable complexes with metal ions. The oxime group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This property is particularly useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: Similar in structure but derived from acetone.
Butanone oxime: Another oxime derivative with different alkyl groups.
Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.
Uniqueness of Pinacolone Oxime
This compound is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selective formation of products is desired.
Biological Activity
Pinacolone oxime, an organic compound derived from pinacolone, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article will explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
This compound (C6H13NO) is characterized by the presence of an oxime functional group attached to a carbon chain derived from pinacolone. The general reaction for its synthesis can be represented as follows:
The synthesis typically involves the reaction of pinacolone with hydroxylamine under mild conditions, leading to the formation of this compound.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties , which may make it a candidate for further investigation in pharmacological applications. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. Notably, it acts as an antidote against organophosphate poisoning by reactivating acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property is particularly significant given the global health impacts of organophosphate poisoning.
Study on Antiproliferative Effects
A study evaluated a series of compounds related to this compound for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of oxime derivatives in cancer therapy .
Interaction with Electrophiles
Interaction studies have demonstrated that this compound can react with various electrophiles and nucleophiles, forming adducts that may lead to complex reaction pathways. This behavior is crucial for understanding its reactivity in synthetic pathways and potential applications in materials science.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other oxime derivatives. The following table summarizes key features of selected compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Acetophenone oxime | Aromatic ketoxime | Exhibits distinct reactivity due to aromatic stabilization. |
Benzophenone oxime | Aromatic ketoxime | Similar reactivity but influenced by different steric factors. |
Cyclohexanone oxime | Cyclic ketoxime | Unique properties due to ring strain and steric hindrance. |
This compound | Aliphatic ketoxime | Distinct reactivity influenced by its specific structure. |
Future Directions
Despite promising findings, further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its mechanisms of action, optimization for therapeutic efficacy, and potential side effects are critical for advancing its application in medicinal chemistry.
Q & A
Q. What are the optimal reaction conditions for synthesizing Pinacolone oxime with high yield and purity, and how should experimental protocols be documented for reproducibility?
Answer:
The synthesis of this compound typically involves reacting Pinacolone (tert-butyl methyl ketone) with hydroxylamine under controlled conditions. Key parameters include:
- Solvent selection : Use aqueous ethanol or methanol to balance solubility and reactivity .
- Stoichiometry : A 1:1 molar ratio of ketone to hydroxylamine hydrochloride, with sodium acetate as a buffer to neutralize HCl byproducts .
- Temperature : Reflux at 60–80°C for 4–6 hours to ensure completion .
- Purification : Recrystallization from ethanol/water mixtures to isolate the oxime with >95% purity .
Characterization :
- Spectroscopy : Report H NMR (δ 1.2 ppm for tert-butyl, δ 2.1 ppm for methyl), IR (C=N stretch ~1640 cm), and melting point (literature comparison) .
- Purity assessment : Include HPLC or GC-MS data to confirm absence of unreacted ketone or hydroxylamine .
Documentation : Follow guidelines from : detail reagent grades, instrumentation (e.g., NMR frequency), and replicate trials to ensure reproducibility. Store raw spectral data in supplementary materials .
Q. How can researchers resolve discrepancies in reported NMR chemical shifts or reaction yields for this compound across studies?
Answer:
Discrepancies often arise from:
- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) shift peaks; standardize solvent choice and reference internal standards (e.g., TMS) .
- Impurity interference : Compare purity methods (e.g., HPLC vs. GC) and recalibrate instruments using certified reference materials .
- Reaction conditions : Meta-analysis of yield variations requires isolating variables (e.g., catalyst type, reaction time) and applying statistical tools (ANOVA) to identify outliers .
Recommendation : Replicate high-impact studies under identical conditions and publish raw data to enhance cross-study comparability .
Q. What safety protocols are critical when handling Pinacolone and its oxime derivative in laboratory settings?
Answer:
Based on Pinacolone’s MSDS:
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers away from ignition sources (flash point: 17°C for Pinacolone) .
- Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .
For this compound, extrapolate hazards:
- Toxicity : Assume similar irritant properties; conduct patch tests and maintain eyewash stations .
Q. What mechanistic pathways explain by-product formation during this compound synthesis, and how can they be minimized?
Answer:
By-products :
- Over-oximation : Excess hydroxylamine may form di-oximes; monitor via TLC .
- Acid-catalyzed decomposition : Avoid strong acids; use buffered conditions (pH 5–6) .
Mitigation strategies :
- Kinetic studies : Vary reaction time/temperature to identify optimal windows for oxime stability .
- Computational modeling : Use DFT calculations to predict intermediates and transition states, guiding catalyst selection (e.g., ZnCl vs. HSO) .
Q. How to design a study comparing catalytic efficiencies of acid catalysts in this compound synthesis using the PICO framework?
Answer:
Apply the PICO framework :
- Population : Pinacolone and hydroxylamine reaction system .
- Intervention : Test HCl, HSO, and Amberlyst-15 as catalysts .
- Comparison : Control group without catalyst .
- Outcome : Yield (gravimetric analysis), reaction rate (kinetic sampling), and purity (HPLC) .
Methodology :
- Experimental design : Use a randomized block design to account for batch variability .
- Statistical analysis : Apply Tukey’s HSD test to compare means across catalyst groups .
Q. What advanced spectroscopic techniques can validate the tautomeric equilibrium of this compound in solution?
Answer:
- Dynamic NMR : Monitor temperature-dependent H NMR shifts to detect keto-enol tautomerism .
- UV-Vis spectroscopy : Track absorbance changes at 250–300 nm under varying pH conditions .
- Theoretical validation : Pair experimental data with DFT-calculated tautomer energies .
Q. How to address conflicting literature on the biological activity of this compound derivatives?
Answer:
- Systematic review : Use PRISMA guidelines to screen studies, focusing on assay protocols (e.g., cell lines, IC values) .
- Dose-response analysis : Re-evaluate potency claims using standardized bioassays (e.g., MTT for cytotoxicity) .
- Meta-regression : Identify confounding variables (e.g., solvent polarity in bioavailability tests) .
Properties
IUPAC Name |
(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDDJQNHCSVSW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-93-6, 10341-64-7 | |
Record name | 3,3-Dimethyl-2-butanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PINACOLONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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